Ulcerogenic Severity Score: 72.9% Reduction Compared with Ibuprofen
In a direct head‑to‑head comparison, the ibuprofen‑sulfanilamide conjugate (compound 3a) reduced the gastric ulcerogenic severity index by 72.9% relative to equimolar‑adjusted ibuprofen [1]. The model used oral administration in rats with ulceration scored on a 0–5 scale; all prodrugs showed significant (P<0.05) improvement over their parent NSAIDs [1].
| Evidence Dimension | Ulcerogenic severity index (mean ± SEM, n=6) |
|---|---|
| Target Compound Data | 0.590 ± 0.112 |
| Comparator Or Baseline | Ibuprofen: 2.173 ± 0.167 |
| Quantified Difference | Reduction of 1.583 (72.9% decrease) |
| Conditions | Rat gastric ulcer model; oral administration at ibuprofen‑equivalent dose (25 mg/kg for ibuprofen, 53.5 mg/kg for compound 3a); severity scored 0.5–5; vehicle 0.5% CMC. |
Why This Matters
For procurement decisions, this single parameter captures the most clinically significant liability of ibuprofen and demonstrates that the sulfanilamide conjugate materially alters the gastric safety margin while retaining comparable anti‑inflammatory efficacy.
- [1] Makhija DT, Somani RR, Chavan AV. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian J Pharm Sci. 2013;75(3):353-357. DOI: 10.4103/0250-474X.117399. View Source
